Dual Trifluoromethylation Drives >2‑Fold Increase in Lipophilicity Over Non‑Fluorinated Analog
The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 4.5, representing a 24% increase in lipophilicity relative to the non-fluorinated 4-phenoxyaniline (XLogP3 ~3.64) and an 88% increase compared to the mono‑trifluoromethylated 4-(trifluoromethyl)aniline (XLogP3 ~2.39) [1][2]. This higher logP value is directly attributable to the two CF3 groups on the phenoxy ring, which enhance membrane permeability and hydrophobic binding interactions.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 4-Phenoxyaniline (XLogP3 ≈ 3.64); 4-(Trifluoromethyl)aniline (XLogP3 ≈ 2.39); 3,5-Bis(trifluoromethyl)aniline (XLogP3 ≈ 3.89) |
| Quantified Difference | +0.86 log units vs 4-phenoxyaniline; +2.11 log units vs 4-(trifluoromethyl)aniline |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and can improve oral bioavailability in drug candidates, directly influencing compound selection for lead optimization programs.
- [1] PubChem. (2025). 4-(3,5-Bis(trifluoromethyl)phenoxy)benzenamine. XLogP3-AA: 4.5. View Source
- [2] Boc Sciences. (n.d.). 4-Phenoxyaniline. LogP: 3.64230. View Source
